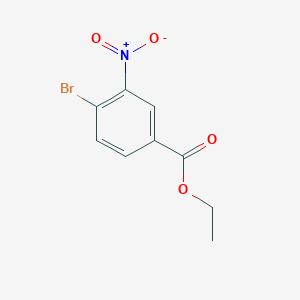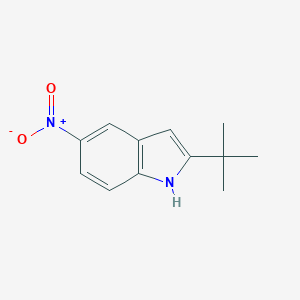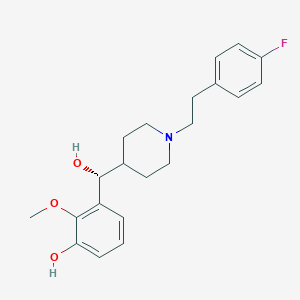
(+)-MDL 105725
Descripción general
Descripción
(+)-MDL 105725 es un compuesto químico conocido por su interacción con el receptor 5-HT2A, un subtipo de receptor de serotonina. Este compuesto es un metabolito activo de MDL 100907, que es un antagonista selectivo del receptor 5-HT2A. El receptor 5-HT2A está involucrado en varios procesos fisiológicos y es un objetivo de investigación en neurofarmacología y psiquiatría .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de (+)-MDL 105725 implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:
Formación de la estructura principal: Esto involucra la construcción del sistema de anillo aromático a través de una serie de reacciones de condensación y ciclización.
Introducción de grupos funcionales: Grupos funcionales como el flúor y los grupos metoxi se introducen a través de reacciones de halogenación y metilación.
Resolución de enantiómeros: El paso final implica la resolución de la mezcla racémica para obtener el enantiómero (+)- de MDL 105725.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener rendimiento y pureza, a menudo involucrando síntesis automatizada y técnicas de purificación para garantizar la consistencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones: (+)-MDL 105725 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales a sus formas reducidas.
Sustitución: La halogenación y la metilación son reacciones de sustitución comunes para este compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de borano sódico.
Sustitución: La halogenación se lleva a cabo típicamente utilizando agentes halogenantes como bromo o cloro, mientras que la metilación se puede lograr utilizando yoduro de metilo.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
(+)-MDL 105725 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que involucran antagonistas del receptor 5-HT2A.
Biología: El compuesto se utiliza en la investigación sobre receptores de serotonina y su papel en varios procesos biológicos.
Medicina: this compound se investiga por sus posibles efectos terapéuticos en trastornos psiquiátricos como la esquizofrenia y la depresión.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos dirigidos al sistema serotoninérgico.
Mecanismo De Acción
El mecanismo de acción de (+)-MDL 105725 implica su unión al receptor 5-HT2A, donde actúa como antagonista. Al bloquear el receptor, el compuesto inhibe la acción de la serotonina, un neurotransmisor involucrado en la regulación del estado de ánimo, la cognición y la percepción. Se cree que este efecto antagonista en el receptor 5-HT2A contribuye a sus posibles efectos terapéuticos en trastornos psiquiátricos .
Compuestos Similares:
MDL 100907: El compuesto padre de this compound, también un antagonista del receptor 5-HT2A.
Ketanserina: Otro antagonista del receptor 5-HT2A utilizado en la investigación y los entornos clínicos.
Ritanserina: Un compuesto con propiedades de unión al receptor similares.
Singularidad: this compound es único debido a su forma enantiomérica específica, que puede exhibir diferentes propiedades farmacológicas en comparación con su mezcla racémica u otros enantiómeros. Esta especificidad puede conducir a efectos más específicos y potencialmente menos efectos secundarios .
Comparación Con Compuestos Similares
MDL 100907: The parent compound of (+)-MDL 105725, also a 5-HT2A receptor antagonist.
Ketanserin: Another 5-HT2A receptor antagonist used in research and clinical settings.
Ritanserin: A compound with similar receptor binding properties.
Uniqueness: this compound is unique due to its specific enantiomeric form, which may exhibit different pharmacological properties compared to its racemic mixture or other enantiomers. This specificity can lead to more targeted effects and potentially fewer side effects .
Propiedades
IUPAC Name |
3-[(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGOKMQDYFKFY-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1O)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


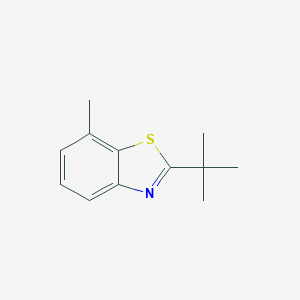
![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)
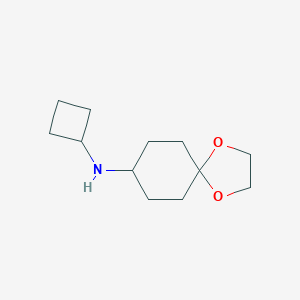
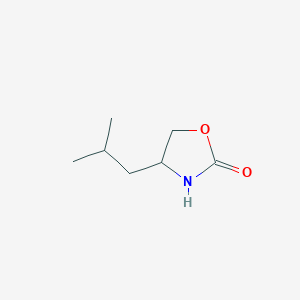
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
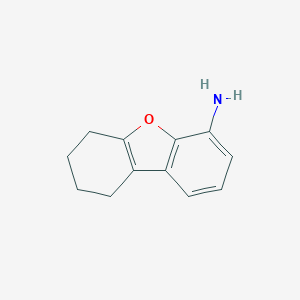
![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
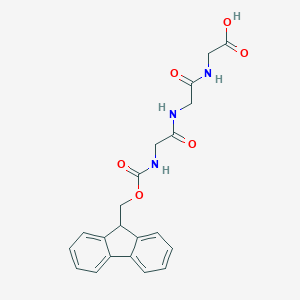
![1-[5-(4-METHYLPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE](/img/structure/B60395.png)

